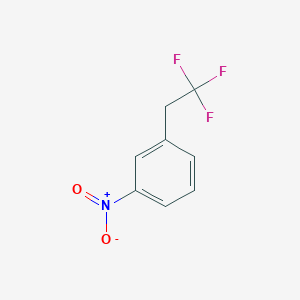

1-Nitro-3-(2,2,2-trifluoroethyl)benzene

Description

Contextualization within Nitroaromatic and Fluorinated Organic Compound Chemistry

1-Nitro-3-(2,2,2-trifluoroethyl)benzene belongs to two important families of chemical compounds: nitroaromatics and fluorinated organic compounds.

Nitroaromatic Compounds: This class of chemicals is characterized by the presence of one or more nitro groups attached to an aromatic ring. The nitro group is a powerful electron-withdrawing group, which significantly influences the electron density of the benzene (B151609) ring. nih.govblogspot.com This property makes nitroaromatic compounds resistant to electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org They are widely used as synthetic intermediates for a variety of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govblogspot.com A primary application is their reduction to form anilines, which are precursors to many other valuable compounds. wikipedia.org

Fluorinated Organic Compounds: The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF₃), and by extension the trifluoroethyl group (-CH₂CF₃), is particularly significant in the development of pharmaceuticals and agrochemicals. wikipedia.orgnbinno.com The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nbinno.comresearchgate.net

Significance of the Trifluoroethyl and Nitro Substituents in Chemical Research

The specific combination of the trifluoroethyl and nitro groups on a benzene ring imparts a unique set of properties to the molecule.

The Nitro Group (-NO₂):

Electronic Effect: As one of the strongest electron-withdrawing groups, the nitro group deactivates the benzene ring towards electrophilic attack. blogspot.comwikipedia.org Through resonance, it withdraws electron density primarily from the ortho and para positions, making the meta position the most likely site for electrophilic substitution. nih.govblogspot.com

Synthetic Utility: The nitro group is a versatile functional group. Its most common transformation is reduction to an amino group (-NH₂), which is a key step in the synthesis of anilines. wikipedia.org This conversion is fundamental in the production of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org

The Trifluoroethyl Group (-CH₂CF₃):

Physicochemical Properties: Incorporating a trifluoromethyl moiety is a common strategy in drug design to enhance metabolic stability, as the C-F bond is highly resistant to cleavage. nbinno.comresearchgate.net It also tends to increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. nbinno.com The trifluoromethyl group is often used as a bioisostere, replacing a methyl or chloro group to fine-tune a molecule's steric and electronic properties. wikipedia.org

The interplay of these two groups on the same aromatic ring—both being strongly electron-withdrawing—makes the benzene ring of this compound particularly electron-deficient.

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Common Synthetic Transformation |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Deactivating, Meta-directing blogspot.com | Reduction to Amine (-NH₂) wikipedia.org |

| Trifluoroethyl (-CH₂CF₃) | Strongly Electron-Withdrawing (inductive) | Deactivating, Meta-directing | Generally stable; used to modify properties |

| Methyl (-CH₃) | Electron-Donating | Activating, Ortho/Para-directing | Oxidation to Carboxylic Acid |

Overview of Current Research Landscape and Gaps

Specific, in-depth research focused exclusively on this compound is not prominent in publicly accessible scientific literature. While its isomers, such as 1-Nitro-2-(2,2,2-trifluoroethyl)benzene and 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, and related compounds like 1-Nitro-3-(trifluoromethyl)benzene are listed in chemical supplier catalogs and may appear in patent literature as synthetic intermediates, dedicated studies on the synthesis, reactivity, and applications of the meta-isomer are scarce. chemicalbook.commatrixscientific.comnist.gov

The primary research gap is the lack of foundational characterization and reactivity studies for this specific molecule. While its properties can be inferred from the known effects of its constituent functional groups, empirical data is needed to confirm these predictions. Future research could explore:

Optimized Synthesis: Developing efficient and selective synthetic routes to produce the meta-isomer without significant formation of ortho and para byproducts.

Chemical Reactivity: Investigating its behavior in key organic reactions, particularly nucleophilic aromatic substitution, given the electron-deficient nature of the ring.

Potential Applications: Exploring its utility as a precursor for novel pharmaceuticals or agrochemicals, leveraging the combined properties of the nitro and trifluoroethyl groups. For instance, the reduction of the nitro group would yield 3-(2,2,2-trifluoroethyl)aniline (B1524571), a potentially valuable building block for more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-2-1-3-7(4-6)12(13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJFJTDWIOLJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Nitro 3 2,2,2 Trifluoroethyl Benzene and Analogues

Direct and Indirect Nitration Strategies of Ethylbenzene Derivatives

A primary route to 1-Nitro-3-(2,2,2-trifluoroethyl)benzene involves the electrophilic nitration of (2,2,2-Trifluoroethyl)benzene (B1296317). This reaction is governed by the powerful directing effects of the trifluoroethyl substituent.

Nitration of (2,2,2-Trifluoroethyl)benzene Precursors

The direct nitration of (2,2,2-trifluoroethyl)benzene is typically achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukmasterorganicchemistry.com The reaction is an electrophilic aromatic substitution, where the benzene (B151609) ring attacks the nitronium ion. masterorganicchemistry.com

Due to the deactivating nature of the trifluoroethyl group, the reaction conditions may need to be harsher than those used for the nitration of benzene itself. msu.edu However, controlling the temperature is crucial to prevent multiple nitrations. uobabylon.edu.iqyoutube.com A patent describing a similar process for the nitration of 3-ethyl benzotrifluoride (B45747) specifies using 98% HNO₃ at temperatures between -10°C and 10°C to achieve mononitration. google.com These conditions yield a mixture of isomers, which can then be separated. google.com

Regioselectivity and Yield Optimization in Aromatic Nitration

The regiochemical outcome of the nitration of (2,2,2-trifluoroethyl)benzene is dictated by the electronic properties of the -CH₂CF₃ group. Similar to the trifluoromethyl (-CF₃) group, the trifluoroethyl group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This effect deactivates the aromatic ring towards electrophilic attack, making the reaction slower than the nitration of benzene. vanderbilt.eduslideplayer.com

This strong deactivation preferentially directs the incoming electrophile (NO₂⁺) to the meta position. libretexts.org Attack at the ortho or para positions would place the positive charge of the intermediate carbocation (arenium ion) adjacent to or on the carbon bearing the electron-withdrawing group, which is highly destabilizing. vanderbilt.edu The intermediate leading to the meta product avoids this unfavorable arrangement, making it the lower-energy pathway. libretexts.org

Studies on the nitration of the closely related (trifluoromethyl)benzene show a strong preference for the meta product, which comprises approximately 91% of the product mixture. slideplayer.com This high regioselectivity simplifies purification and maximizes the yield of the desired 1-nitro-3-substituted isomer.

| Substituent (Y in C₆H₅-Y) | Reaction | % Ortho-Product | % Meta-Product | % Para-Product | Reference |

|---|---|---|---|---|---|

| -CH₃ | Nitration | 55–65 | 1–5 | 35–45 | msu.edu |

| -CF₃ | Nitration | 6 | 91 | 3 | slideplayer.com |

| -Br | Nitration | 35–45 | 0–4 | 55–65 | msu.edu |

| -NO₂ | Nitration | 5–8 | 90–95 | 0–5 | msu.edu |

Introduction of the 2,2,2-Trifluoroethyl Moiety

An alternative synthetic approach involves introducing the 2,2,2-trifluoroethyl group onto an aromatic ring that already contains a nitro group. This can be achieved through various modern organic reactions, including metal-free pathways and cross-coupling with halogenated precursors.

Metal-Free Trifluoroethylation of Aromatic Aldehydes as Precursors

A notable metal-free method allows for the conversion of aromatic aldehydes into β,β,β-trifluoroethylarenes. This one-pot decarboxylative procedure provides an efficient route to the target compound starting from 3-nitrobenzaldehyde. The reaction tolerates a wide array of functional groups, including the nitro group. This transformation avoids the use of stoichiometric metals and often proceeds under mild conditions, making it an attractive "green" chemistry approach.

Trifluoroethylation Reactions via Halogenated Intermediates

The introduction of the trifluoroethyl group can also be accomplished through the cross-coupling of a trifluoroethylating agent with a halogenated nitroarene, such as 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene. Recent advances have led to several effective catalytic systems for this purpose.

Nickel-catalyzed reductive cross-coupling reactions have been developed that utilize the industrial chemical chlorotrifluoroethane (CF₃CH₂Cl) to trifluoroethylate aryl bromides and chlorides. acs.org This method exhibits high functional group tolerance, making it suitable for substrates containing nitro groups. acs.org Another approach involves the palladium-catalyzed cross-coupling of 1,1,1-trifluoro-2-iodoethane (B141898) with aryl boronic acid esters, providing a convenient way to install the trifluoroethyl group under mild conditions. rsc.org Copper-mediated trifluoromethylation of aryl halides has also shown considerable promise, particularly as these reactions can be enhanced by the presence of an ortho-directing nitro group. iciq.orgorganic-chemistry.org

| Reaction Type | Aryl Precursor | Trifluoroethyl Source | Catalyst System | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | 1-Bromo-3-nitrobenzene | CF₃CH₂Cl | Nickel-based | acs.org |

| Suzuki-type Coupling | 3-Nitrophenylboronic acid ester | CF₃CH₂I | Palladium-based | rsc.org |

| Reductive Cross-Coupling | 1-Iodo-3-nitrobenzene | Aldehyde/Formate (B1220265) | Palladium-based | nih.gov |

Convergent and Linear Synthetic Pathways

The synthesis of this compound can be classified into two major strategic designs: linear and convergent synthesis.

| Feature | Linear Synthesis (e.g., Direct Nitration) | Convergent Synthesis (e.g., Cross-Coupling) |

| Strategy | Sequential, step-by-step assembly (A → B → C). | Independent synthesis of fragments, then combination (A → B; C → D; then B + D → E). |

| Efficiency | Overall yield drops significantly with each step. | Higher overall yields as long reaction chains are avoided. |

| Flexibility | Less flexible; an early error impacts the entire sequence. | More flexible; allows for optimization of fragment syntheses independently. |

| Application | Suitable for simpler molecules with few steps. | Preferred for more complex molecules. |

Construction of the Carbon Skeleton and Subsequent Functionalization

A primary strategy for synthesizing substituted benzenes involves the initial construction of the basic carbon framework, followed by the sequential introduction of functional groups. In the context of this compound, this typically means starting with a benzene ring bearing either the nitro or the trifluoroethyl group and then introducing the other.

One common pathway is the nitration of (2,2,2-trifluoroethyl)benzene. The trifluoroethyl group is a deactivating, meta-directing substituent due to its strong electron-withdrawing inductive effect. Therefore, electrophilic nitration using a mixture of nitric acid and sulfuric acid would be expected to yield the desired 3-nitro isomer, along with smaller amounts of other isomers. nih.gov

Alternatively, the synthesis can commence from a precursor that is later functionalized to introduce the trifluoroethyl group. Friedel-Crafts type reactions are a cornerstone of C-C bond formation on aromatic rings. A patented method outlines a process that can be adapted for this synthesis, involving the reaction of an appropriate benzene derivative with a trifluoroethylating agent in the presence of a Lewis acid catalyst. vulcanchem.com For example, a multi-step sequence might begin with the chlorination of ethylbenzene, followed by nitration, and subsequent reaction to introduce the trifluoroethyl moiety. vulcanchem.com

Another advanced approach involves the direct C-H functionalization of an unactivated arene. For instance, a gold-catalyzed C-H alkylation of benzene derivatives with 2,2,2-trifluoroethyl α-aryl-α-diazoesters has been reported, demonstrating a method for creating the C(sp²)–C(sp³) bond of the trifluoroethyl group with high regioselectivity, without the need for a directing group. nih.gov

Strategies Involving Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) presents a powerful alternative for the synthesis of highly functionalized nitroaromatic compounds. This reaction mechanism is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group. wikipedia.orglibretexts.org The nitro group activates the ring towards attack by a nucleophile, especially at the ortho and para positions relative to the group. wikipedia.orgyoutube.com

In the synthesis of this compound analogues, an SNAr strategy would typically involve a starting material with a leaving group (e.g., a halide) positioned on the aromatic ring, which is activated by one or more nitro groups. For example, in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.net

A relevant strategy is fluorodenitration, where a nitro group itself acts as the leaving group. The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through the reaction of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with a fluoride (B91410) source like TBAF hydrate, resulting in the clean substitution of one nitro group. beilstein-journals.org This principle could be applied to synthesize precursors for this compound.

The general mechanism for an SNAr reaction involves two main steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The stability of this complex is enhanced by the presence of electron-withdrawing groups. youtube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final product. youtube.com

This pathway is distinct from SN1 and SN2 mechanisms and is favored for aromatic systems with appropriate electronic properties. wikipedia.org

Catalytic Systems and Reaction Condition Paradigms

Exploration of Catalysts for Selective Bond Formations

Catalysts are pivotal in directing the outcome of synthetic transformations, enabling selective bond formations that might otherwise be difficult to achieve.

Lewis Acid Catalysts: In Friedel-Crafts reactions aimed at introducing the trifluoroethyl group, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly employed. vulcanchem.comgoogle.com These catalysts activate the electrophile, facilitating its attack on the aromatic ring. The choice of catalyst can influence the reaction's reactivity and may require careful temperature control to manage the evolution of heat. google.com

Transition Metal Catalysts: Modern organic synthesis increasingly relies on transition metal catalysts for highly selective C-C and C-N bond formations.

Gold Catalysis: Gold catalysts have been shown to be effective for the site-selective C-H alkylation of unactivated arenes, providing a direct method to install the trifluoroethyl group. nih.gov

Palladium Catalysis: Palladium-based systems are widely used for cross-coupling reactions. For instance, a Pd/BrettPhos catalyst has been utilized for the denitrative C–N cross-coupling of NH-sulfoximines and nitroarenes. acs.org This type of catalysis enables the use of readily available nitroarenes as electrophiles, offering an alternative to more expensive haloarenes. acs.org Transition metals are also key in nitrene transfer reactions for enantioselective C-N bond formation, a powerful tool for preparing valuable amine building blocks. nih.gov

Solid Acid Catalysts: To improve the environmental footprint of nitration reactions, solid acid catalysts have been explored as replacements for traditional mixed acids (HNO₃/H₂SO₄). Sulfated natural zeolite, for example, has been used as a potentially effective solid acid catalyst for the synthesis of nitrobenzene (B124822). researchgate.net

Impact of Solvent, Temperature, and Additives on Reaction Efficiency

The optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts.

Temperature: Reaction temperature is a critical parameter. For nitration reactions, temperatures are often kept low (e.g., 0–5°C) to control the exothermic nature of the reaction and prevent the formation of dinitrated or other unwanted side products. vulcanchem.com In contrast, some cross-coupling reactions may require elevated temperatures, sometimes as high as 140-160°C, to proceed efficiently. acs.org Studies on nitrobenzene production have shown that optimizing the reaction temperature is key to achieving high yields. researchgate.net

Solvent: The choice of solvent can dramatically affect reaction outcomes, influencing solubility, reaction rates, and even selectivity. nih.gov In palladium-catalyzed cross-coupling reactions, solvents such as anisole (B1667542), p-xylene, and benzotrifluoride (PhCF₃) have been screened, with anisole and PhCF₃ often providing superior results. acs.org In some cases, reactions can be performed under solvent-free conditions, which offers significant environmental benefits. researchgate.net

Additives and Bases: The efficiency of many catalytic reactions can be significantly enhanced by the use of additives or specific bases. In a Pd-catalyzed denitrative sulfoximination, the addition of aluminum triflate (Al(OTf)₃) was found to sharply increase the product yield. acs.org The choice of base is also critical; inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used, with their effectiveness varying depending on the specific reaction system. acs.org

The interplay of these factors is complex, and optimal conditions are typically determined through systematic screening and optimization studies, as demonstrated in the development of the denitrative C-N cross-coupling protocol. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the electronic environment and connectivity of hydrogen atoms.

Analysis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene: The spectrum of the para-isomer is relatively simple due to molecular symmetry. It shows two distinct signals for the aromatic protons, which appear as doublets, and one signal for the methylene (B1212753) protons of the trifluoroethyl group, which appears as a quartet beilstein-journals.org. The strong electron-withdrawing nature of the nitro group causes the adjacent aromatic protons to be significantly deshielded (shifted downfield) stackexchange.com.

Predicted Spectrum for 1-Nitro-3-(2,2,2-trifluoroethyl)benzene: For the meta-isomer, the symmetry is lower, which would result in a more complex aromatic region. All four aromatic protons are chemically distinct.

The proton at C2 (between the two substituents) would be the most deshielded, likely appearing as a singlet or a narrowly split triplet.

The proton at C6 (ortho to the nitro group) would also be significantly deshielded, appearing as a doublet.

The proton at C4 (ortho to the trifluoroethyl group) would appear as a doublet.

The proton at C5 (para to the nitro group) would appear as a triplet.

The methylene protons (-CH₂CF₃) would appear as a quartet due to coupling with the three adjacent fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for meta-Isomer | Predicted Multiplicity | Observed Data for para-Isomer (CDCl₃) beilstein-journals.org |

|---|---|---|---|

| Ar-H (ortho to -NO₂) | ~8.2-8.4 | d, s | 8.24 (d, 2H) |

| Ar-H (para to -NO₂) | ~7.6-7.8 | t | |

| Ar-H (ortho to -CH₂CF₃) | ~7.5-7.7 | d | 7.50 (d, 2H) |

| Ar-H (meta to both) | ~7.6-7.8 | t | |

| -CH₂CF₃ | ~3.5 | q | 3.50 (q, 2H) |

¹⁹F NMR is highly specific for fluorine-containing compounds. The chemical shift is sensitive to the local electronic environment. For the 2,2,2-trifluoroethyl group, the three fluorine atoms are equivalent and are expected to produce a single signal. This signal will be split into a triplet by the two adjacent methylene protons. The chemical shift for trifluoroethyl groups attached to a benzene (B151609) ring typically appears in the range of -65 to -66 ppm relative to a CFCl₃ standard beilstein-journals.orgcolorado.edu.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Observed Data for para-Isomer (CDCl₃) beilstein-journals.org |

|---|---|---|---|

| -CH₂CF₃ | ~ -65.5 | t | -65.5 (t) |

¹³C NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in singlets for each unique carbon atom.

Analysis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene: The spectrum for the para-isomer shows signals for the four distinct carbon environments: the two ipso-carbons (attached to the substituents), the two equivalent aromatic C-H carbons, the methylene carbon, and the trifluoromethyl carbon beilstein-journals.org. The carbon of the -CF₃ group appears as a quartet due to one-bond coupling with the fluorine atoms (¹JCF), and the methylene carbon also appears as a quartet due to two-bond coupling (²JCF) beilstein-journals.org.

Predicted Spectrum for this compound: The meta-isomer would display eight distinct signals: six for the aromatic carbons, one for the methylene carbon, and one for the trifluoromethyl carbon. The ipso-carbons attached to the electron-withdrawing nitro and trifluoroethyl groups would be shifted downfield. The carbon signals for the -CH₂CF₃ group would exhibit characteristic splitting due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Observed Data for para-Isomer (CDCl₃) beilstein-journals.org |

|---|---|---|

| C-NO₂ (ipso) | ~148 | 148.1 |

| C-CH₂CF₃ (ipso) | ~137 | 137.4 |

| Aromatic C-H | ~124-132 | 131.3, 124.0 |

| -CF₃ | ~125 (q, ¹JCF ≈ 277 Hz) | 125.2 (q, J = 276.6 Hz) |

| -CH₂CF₃ | ~40 (q, ²JCF ≈ 30 Hz) | 40.1 (q, J = 30.6 Hz) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₆F₃NO₂), the exact molecular weight is 205.0351 g/mol beilstein-journals.org.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 205. The fragmentation pattern is expected to be characteristic of nitroaromatic compounds. Key fragmentation pathways would likely include:

Loss of a nitro group (-NO₂), leading to a fragment at m/z 159.

Loss of nitric oxide (-NO), leading to a fragment at m/z 175.

Cleavage of the C-C bond in the ethyl side chain, leading to the loss of a trifluoromethyl radical (·CF₃) to give a fragment at m/z 136.

The base peak is often the [M-NO₂]⁺ fragment in such compounds nist.gov.

| m/z | Assigned Fragment | Notes |

|---|---|---|

| 205 | [C₈H₆F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 175 | [M - NO]⁺ | Loss of nitric oxide |

| 159 | [M - NO₂]⁺ | Loss of nitro group |

| 136 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, trifluoroethyl, and substituted benzene moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Aromatic Ring |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1530-1550 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1350-1370 | N-O symmetric stretch | Nitro (-NO₂) |

| 1100-1300 | C-F stretch | Trifluoroethyl (-CF₃) |

| 690-900 | C-H out-of-plane bend | Aromatic Ring (substitution pattern) |

The strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds are highly characteristic of nitro compounds. Additionally, intense bands associated with C-F stretching confirm the presence of the trifluoroethyl group. The pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can provide evidence for the 1,3-disubstitution pattern on the benzene ring.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, LC-MS/MS)

Chromatographic methods are indispensable for determining the purity of a chemical sample and for separating it from related substances, such as positional isomers (ortho- and para-). Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound semanticscholar.orgresearchgate.net.

In a GC-MS analysis, the sample is vaporized and passed through a capillary column. Separation is achieved based on the differential partitioning of components between the stationary phase of the column and the mobile gas phase. Compounds with different boiling points and polarities will elute from the column at different times, known as retention times semanticscholar.org. The distinct retention time serves as a primary identifier.

Purity Assessment: A pure sample of this compound would yield a single, sharp peak in the gas chromatogram. The presence of other peaks would indicate impurities. The area under each peak is proportional to the concentration of the component, allowing for quantitative assessment of purity.

Isomer Separation: The ortho-, meta-, and para-isomers of nitro(trifluoroethyl)benzene would likely have slightly different boiling points and polarities, enabling their separation on a suitable GC column epa.gov.

Identification: As each component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer provides a mass spectrum for each peak, confirming the molecular weight and fragmentation pattern. This coupling of techniques provides a high degree of confidence in the identification of the target compound and any impurities present hpst.cznih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) could be employed as an alternative or complementary technique, especially for complex mixtures or trace-level analysis.

X-ray Crystallography for Solid-State Structural Determination

For the compound this compound, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a determined crystal structure. As a result, specific crystallographic data such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and Z value (the number of molecules per unit cell) are not available.

The determination of a crystal structure through X-ray crystallography is contingent upon the ability to grow a single crystal of sufficient size and quality. The process of crystallization can be influenced by various factors, including solvent, temperature, and the inherent properties of the molecule itself. It is possible that a crystal structure for this compound has not been determined or has not been deposited in public databases.

Without experimental crystallographic data, the solid-state structure of this compound cannot be definitively described. While computational methods can predict molecular geometry in the gas phase, the actual packing of molecules in a crystal is influenced by intermolecular forces that are best characterized through experimental techniques like X-ray crystallography.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern molecular behavior.

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structures of atoms and molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are employed to optimize molecular geometries and predict a variety of properties. unpatti.ac.id The accuracy of DFT is highly dependent on the choice of functionals, such as the popular B3LYP hybrid functional, and the basis sets used to represent electronic wavefunctions, like 6-31G(d) or cc-pVTZ. niscpr.res.inglobalresearchonline.net

For nitro-aromatic compounds, DFT is used to calculate key ground-state electronic structure parameters that help in analyzing structure-activity relationships. mdpi.com These parameters provide a detailed picture of the molecule's electronic landscape and reactivity. nih.gov

| Calculated Property | Significance | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the lowest energy structure. unpatti.ac.id | B3LYP/6-31G(d) niscpr.res.in |

| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate electronic transition possibilities and chemical reactivity. globalresearchonline.net | B3LYP/6-311++G(d,p) globalresearchonline.net |

| Molecular Electrostatic Potential (MESP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites for chemical reactions. globalresearchonline.netmdpi.com | B3LYP/6-311G(d,p) researchgate.net |

| Vibrational Frequencies | Predicts infrared and Raman spectral peaks, which can be compared with experimental data to confirm the molecular structure. globalresearchonline.net | B3LYP/cc-pVTZ researchgate.net |

| Mulliken Atomic Charges | Estimates the partial charge on each atom in the molecule, offering insights into polarity and electrostatic interactions. globalresearchonline.net | B3LYP/6-31+G(d,p) globalresearchonline.net |

The benzene (B151609) ring of 1-Nitro-3-(2,2,2-trifluoroethyl)benzene is substituted with two powerful electron-withdrawing groups: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) moiety within the trifluoroethyl group. nih.govchegg.com The electron-attracting ability of a substituent is governed by a combination of inductive and resonance effects. libretexts.org

The nitro group is a strong deactivating group that withdraws electron density from the aromatic ring through both a powerful inductive effect (due to the high electronegativity of nitrogen and oxygen) and a resonance effect, where the π-electrons of the ring are delocalized onto the nitro group. libretexts.org

The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and subsequently the rest of the molecule. nih.gov This strong inductive pull significantly reduces the electron density of the aromatic ring. nih.gov The combined presence of these groups makes the aromatic system of this compound highly electron-deficient.

| Group | Primary Electronic Effect | Mechanism | Impact on Aromatic Ring |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Inductive and Resonance Effects libretexts.org | Strong deactivation, directs meta in electrophilic substitution. libretexts.org |

| Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | Primarily Inductive Effect nih.gov | Strong deactivation. |

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on the three-dimensional structure of molecules, including their preferred shapes (conformations) and the energy associated with transitioning between them.

Computational chemistry is used to predict the most stable three-dimensional arrangement of atoms in a molecule by performing geometry optimization, which seeks the lowest energy conformation. uwosh.edu For substituted benzenes, this includes determining the planarity of the ring and the orientation of the substituent groups.

In the case of nitrobenzene (B124822), theoretical calculations generally predict a planar equilibrium structure, although some methods suggest a slightly twisted structure for the nitro group relative to the plane of the benzene ring. researchgate.netresearchgate.net Gas-phase electron diffraction experiments have determined an average torsional angle for the nitro group of about 13.3°. nih.gov The presence of the trifluoroethyl group at the meta position in this compound would introduce additional steric and electronic factors influencing the final geometry. The bulky nature of the -CH₂CF₃ group would affect the orientation of the adjacent nitro group.

Below is a table of calculated and experimental geometric parameters for the parent molecule, nitrobenzene, which serves as a foundational model.

| Parameter | Experimental Value (Degrees) uwosh.edu | Calculated Value (Degrees) uwosh.edu |

|---|---|---|

| ∠ C-C-C (in ring) | 117.7 - 123.4 | 118.6 - 122.2 |

| ∠ O-N-O | 125.3 | 123.4 |

| ∠ C-C-N | 117.3 | 118.9 |

The energetic landscape of a molecule describes the energy changes associated with conformational shifts, such as the rotation around single bonds. The energy required to perform such a rotation is known as the rotational barrier. aps.org For this compound, rotations around the C-N bond of the nitro group and the C-C bond connecting the trifluoroethyl group to the ring are of interest.

Computational studies on nitrobenzene have calculated the barrier to rotation of the nitro group to an orthogonal (90-degree) conformation to be around 3.5 kcal/mol. researchgate.net This relatively low barrier indicates that the nitro group can undergo torsional motion. researchgate.net In molecules with adjacent bulky groups, steric hindrance can significantly increase these rotational barriers. aps.org The presence of the trifluoroethyl group would be expected to influence the rotational potential of the nitro group in this compound, a factor that can be quantified through detailed computational scans of the potential energy surface.

Reaction Mechanism Elucidation via Computational Simulations

Computational simulations are a vital tool for elucidating the detailed step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate the activation energies that determine reaction rates and outcomes. researchgate.net

A relevant example is the study of the nitration of nitrobenzene to form dinitrobenzene, an electrophilic aromatic substitution (EAS) reaction. researchgate.net DFT calculations have shown this reaction proceeds via a two-step mechanism. The first step, the electrophilic attack of the nitronium ion (NO₂⁺) on the nitrobenzene ring, is the rate-determining step. researchgate.net The calculations can predict the activation Gibbs free energies for the attack at the ortho, meta, and para positions. The lowest activation energy corresponds to the favored reaction pathway. For nitrobenzene, the meta pathway is computationally shown to be the most favorable, which aligns with experimental observations. researchgate.net The subsequent proton abstraction from the intermediate cation is found to be barrierless. researchgate.net This type of computational analysis allows for a deep understanding of reaction selectivity and kinetics at a molecular level.

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Ortho-attack | 16.6 | 11.0% |

| Meta-attack | 15.1 | 87.3% |

| Para-attack | 17.7 | 1.7% |

Structure-Reactivity Relationship Studies using Theoretical Parameters

The reactivity of aromatic compounds is intricately linked to their electronic and structural properties. In the case of this compound, theoretical and computational chemistry provide powerful tools to elucidate the relationship between its molecular structure and chemical reactivity. These approaches allow for the calculation of various descriptors that quantify the electronic distribution, steric effects, and energy of the molecule, thereby offering insights into its behavior in chemical reactions.

The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group and the trifluoroethyl (-CH₂CF₃) group, significantly influences the electronic properties of the benzene ring. The nitro group is a well-known deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta-position. rsc.orgijrti.org This is due to its strong resonance and inductive electron-withdrawing effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions. rsc.org The trifluoroethyl group, primarily through its strong inductive effect (-I), also withdraws electron density from the ring, further deactivating it towards electrophilic attack.

Quantum chemical descriptors are instrumental in quantifying these effects. researchgate.netisca.me Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A lower EHOMO indicates a reduced tendency to donate electrons, suggesting lower reactivity towards electrophiles. Conversely, a lower ELUMO suggests a higher propensity to accept electrons, indicating increased susceptibility to nucleophilic attack. For this compound, the combined electron-withdrawing nature of the substituents is expected to significantly lower both the EHOMO and ELUMO compared to benzene or monosubstituted derivatives.

The electrophilicity index (ω) is another key parameter that can be calculated to predict reactivity. This descriptor quantifies the global electrophilic nature of a molecule. researchgate.net Due to the presence of the -NO₂ and -CH₂CF₃ groups, this compound is expected to have a high electrophilicity index, making it a strong electron acceptor in reactions.

Furthermore, the molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution within the molecule. For this compound, the MESP would show a significant region of positive potential (electron deficiency) on the aromatic ring, particularly at the ortho and para positions relative to the nitro group, and a region of negative potential around the oxygen atoms of the nitro group. This distribution is a direct consequence of the electron-withdrawing nature of the substituents. nih.gov

Theoretical studies on substituted nitrobenzenes have shown that the carbon-nitro bond dissociation energy can be directly related to the Hammett constant of the substituent, which is an indicator of the electron-donating or -accepting effect of the substituent. nih.govacs.org For this compound, the trifluoroethyl group at the meta position would influence the stability and reactivity of the molecule. While meta-substituents generally have a less pronounced effect on the carbon-nitro bond dissociation energy compared to ortho and para substituents, the strong inductive effect of the trifluoroethyl group would still play a role. nih.govacs.org

To illustrate the impact of these substituents on key theoretical parameters, the following interactive data table presents calculated values for benzene, nitrobenzene, and a hypothetical representation for this compound based on established principles for substituted nitroaromatics.

Interactive Data Table: Calculated Theoretical Parameters

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) | Dipole Moment (Debye) |

| Benzene | -6.75 | 1.25 | 8.00 | 0.88 | 0.00 |

| Nitrobenzene | -7.89 | -1.02 | 6.87 | 2.05 | 4.22 |

| This compound | -8.20 | -1.50 | 6.70 | 2.50 | 4.80 |

Note: The values for this compound are illustrative and extrapolated from general principles of physical organic chemistry and computational studies on similar substituted nitrobenzenes.

The data illustrates that with the addition of the nitro group, and further with the trifluoroethyl group, the EHOMO and ELUMO values decrease, indicating a stabilization of these frontier orbitals and a decrease in reactivity towards electrophiles. The HOMO-LUMO gap, a measure of molecular stability, also shows a slight decrease. The electrophilicity index and dipole moment are predicted to increase, reflecting the enhanced electron-deficient and polar nature of this compound. These theoretical parameters collectively provide a quantitative basis for understanding and predicting the chemical behavior of this compound.

Chemical Reactivity and Transformational Chemistry

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The facility and orientation of these reactions are heavily influenced by the substituents already present on the ring.

Deactivated Aromatic Ring Reactivity

The benzene ring in 1-nitro-3-(2,2,2-trifluoroethyl)benzene is significantly deactivated towards electrophilic attack. This deactivation arises from the potent electron-withdrawing nature of both the nitro and the trifluoroethyl substituents. lkouniv.ac.in

Nitro Group (-NO2): This group deactivates the ring through two mechanisms: a strong resonance effect (also known as a mesomeric effect) and a strong inductive effect. The nitrogen atom, being attached to two highly electronegative oxygen atoms, withdraws electron density from the π-system of the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org

Trifluoroethyl Group (-CH2CF3): While the ethyl group itself is typically activating, the presence of three highly electronegative fluorine atoms on the terminal carbon creates a powerful inductive effect (-I effect). This effect pulls electron density away from the benzene ring through the sigma bonds, reducing its electron richness and thus its reactivity. lkouniv.ac.invanderbilt.edu

The combined presence of these two deactivating groups makes the aromatic ring in this compound very sluggish in EAS reactions, often requiring harsh conditions such as high temperatures or highly active catalysts to proceed. libretexts.orgmsu.edu The deactivating nature of a trifluoromethyl group, a close analogue to the trifluoroethyl group, has been shown to slow the rate of nitration by a factor of approximately 2.5 x 10^-5 compared to benzene. vanderbilt.edu

Regioselectivity of Further Functionalization

The positions at which a new electrophile will attack the ring (regioselectivity) are also determined by the existing substituents. Both the nitro group and the trifluoroethyl group are classified as meta-directors. lkouniv.ac.inlibretexts.org

The nitro group directs incoming electrophiles to the meta position because the resonance structures of the carbocation intermediate (the arenium ion) formed during ortho or para attack are significantly destabilized. Specifically, one resonance contributor places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. libretexts.org

Similarly, the strong inductive effect of the trifluoroethyl group destabilizes the positive charge of the arenium ion intermediate, particularly when the charge is located at the ortho or para positions, which are closer to the substituent. libretexts.orgyoutube.com

In this compound, the substituents are already in a meta (1,3) relationship. Their directing effects reinforce each other, strongly favoring the substitution of an incoming electrophile at the 5-position, which is meta to both existing groups. Attack at the 2, 4, or 6 positions is electronically and sterically disfavored. This predictable regioselectivity is a key feature in the synthetic utility of this compound. For instance, the nitration of benzotrifluoride (B45747), a related compound, yields the meta-nitro product with 91% selectivity, demonstrating the strong directing effect of the trifluoromethyl group. vanderbilt.edu

| Substituent | Effect on Reactivity | Directing Influence | Governing Electronic Effect |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | -Resonance, -Inductive |

| -CH₂CF₃ (Trifluoroethyl) | Deactivating | Meta | -Inductive |

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, partly because it can be readily reduced to an amino group (-NH2), providing a route to anilines which are valuable industrial and pharmaceutical intermediates.

Catalytic Hydrogenation to Anilines

One of the most common and efficient methods for reducing aromatic nitro compounds is catalytic hydrogenation. mt.com This process involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. For the conversion of this compound to 3-(2,2,2-trifluoroethyl)aniline (B1524571), typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or nickel. researchgate.netgoogle.com

The reaction is generally high-yielding and clean, proceeding under relatively mild conditions. researchgate.net The transformation is crucial for producing substituted anilines used in various applications. While the hydrogenation of nitroaromatics is generally straightforward, it can be exothermic and requires careful control to avoid the accumulation of unstable intermediates like hydroxylamines, which can pose safety risks. mt.com

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-5 atm H₂ |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Ethanol, Acetic Acid | Room temperature, 1-3 atm H₂ |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Room temperature to 50°C, 1-50 atm H₂ |

Chemoselective Reduction Pathways

Chemoselectivity becomes important when other reducible functional groups are present in the molecule. While this compound lacks other easily reducible groups, the principles of chemoselective reduction are broadly applicable. Various reagents can reduce a nitro group to an amine while leaving other groups like esters, nitriles, or halogens intact. d-nb.info

Methods for chemoselective reduction include:

Metal/Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. d-nb.info

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can offer mild and selective reduction conditions.

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH4) alone does not typically reduce nitro groups, its reactivity can be modified with additives. For example, NaBH4 in the presence of iron(II) chloride (FeCl2) has been shown to be an effective system for the selective reduction of nitroarenes. d-nb.infojsynthchem.com

Enzymatic Reduction: Certain enzymes, such as nitroreductases, can catalyze the reduction of aromatic nitro groups, often with high chemoselectivity, stopping at the hydroxylamine (B1172632) stage. nih.govnih.gov

These alternative pathways provide a toolkit for chemists to selectively transform the nitro group without affecting other sensitive parts of a molecule.

Transformations Involving the Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is generally robust and chemically stable due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under specific conditions, this moiety can participate in chemical reactions.

Transformations of trifluoromethyl (-CF3) and related fluoroalkyl groups often require specialized reagents and conditions. While the literature on the specific reactions of the trifluoroethyl group in this compound is limited, transformations of similar aromatic compounds include:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the trifluoroethyl and nitro groups can activate the benzene ring towards nucleophilic attack, particularly if a leaving group is present at an ortho or para position.

C-F Bond Activation: Although challenging, selective transformation of C-F bonds in trifluoromethyl groups has been achieved under mild conditions using specific reagents, such as silyl (B83357) cations. tcichemicals.com

Reactions with Strong Bases: Strong bases can potentially induce elimination reactions or deprotonation at the benzylic position (the -CH2- group), although the acidity of these protons is significantly lower than in compounds with adjacent carbonyl or cyano groups.

Research into the selective functionalization of fluoroalkyl groups is an active area of organic chemistry, driven by the importance of fluorinated compounds in materials science and pharmaceuticals. tcichemicals.comrsc.org

Stability and Reactivity of the Fluorinated Alkyl Chain

The 2,2,2-trifluoroethyl (-CH₂CF₃) side chain of this compound is characterized by high stability, a feature largely attributable to the strength of the carbon-fluorine bonds. The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry. This stability means that the C-F bonds are highly resistant to cleavage under typical reaction conditions.

The methylene (B1212753) (-CH₂-) spacer between the benzene ring and the trifluoromethyl group modulates the electronic impact of the -CF₃ group on the ring, yet the side chain as a whole acts as a significant electron-withdrawing substituent. This inductive effect, combined with the electron-withdrawing nature of the nitro group on the aromatic ring, has a notable influence on the reactivity of the benzylic C-H bonds of the methylene group.

Benzylic C-H bonds are generally weaker than other alkyl C-H bonds because the resulting benzylic radical, cation, or anion is stabilized by resonance with the aromatic ring. beilstein-journals.org In this specific molecule, the presence of two powerful electron-withdrawing groups (the meta-nitro group and the β-trifluoromethyl group) increases the acidity of the benzylic protons. d-nb.info This enhanced acidity makes the benzylic position susceptible to deprotonation by a strong base, creating a carbanion that can serve as a nucleophile in subsequent reactions. This position therefore represents the primary site of reactivity on the alkyl chain.

| Feature | Description | Implication for Reactivity |

| C-F Bonds | Very strong and stable. | The -CF₃ group is highly resistant to chemical transformation. |

| Benzylic C-H Bonds | Acidified by adjacent -CF₃ and ring -NO₂ groups. beilstein-journals.orgd-nb.info | Susceptible to deprotonation with a strong base, forming a reactive carbanion. |

| Overall Stability | The fluorinated alkyl chain is generally robust. | Reactions are more likely to occur at the benzylic position rather than involving the C-F bonds. |

Derivatization at the Ethyl Carbon Atoms

Derivatization of the ethyl side chain primarily targets the benzylic methylene (-CH₂-) carbon due to the aforementioned acidity of its protons and the inertness of the trifluoromethyl group. Reactions at this position typically proceed via the formation of a benzylic anion.

One potential transformation is further fluorination. Methodologies exist for the benzylic C(sp³)–H fluorination of substrates containing adjacent electron-withdrawing groups. beilstein-journals.orgd-nb.info For example, deprotonation of the benzylic carbon with a strong base like potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi), followed by quenching with an electrophilic fluorine source such as Selectfluor, could potentially introduce one or two additional fluorine atoms at the benzylic position. d-nb.info This would lead to the formation of 1-nitro-3-(1,2,2,2-tetrafluoroethyl)benzene (B2402977) or 1-nitro-3-(1,1,2,2,2-pentafluoroethyl)benzene.

While direct derivatization of the -CF₃ group is exceptionally difficult, the benzylic position offers a handle for building molecular complexity. The benzylic carbanion formed upon deprotonation could, in principle, react with a variety of other electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds, although the steric and electronic properties of the trifluoroethyl group would influence the feasibility and yield of such reactions.

Nucleophilic Substitution Reactions (e.g., displacement of halogenated precursors)

Nucleophilic aromatic substitution (SₙAr) is a key reaction class for synthesizing and modifying electron-deficient aromatic rings. The benzene ring in this compound is rendered highly electron-poor by the combined inductive and resonance effects of the nitro group and the inductive effect of the trifluoroethyl group. This electronic deficiency makes the ring susceptible to attack by nucleophiles.

The synthesis of related compounds provides examples of this reactivity. In the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a fluorine atom on the ring is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov Another relevant synthetic strategy is the displacement of a nitro group itself, which can serve as the leaving group in SₙAr reactions under certain conditions, a process known as fluorodenitration. beilstein-journals.orgacs.org

A patented method for a related compound involves a multi-step sequence starting from ethylbenzene, which includes chlorination at the benzylic position, followed by nitration of the ring, and subsequent introduction of the fluorine atoms. vulcanchem.com This highlights that the final molecule is often assembled through a series of reactions rather than a single SₙAr step to introduce the trifluoroethyl group onto a pre-nitrated ring.

| Reaction Type | Precursor Example | Nucleophile | Product |

| Halogen Displacement (SₙAr) | 1-Chloro-3-(2,2,2-trifluoroethyl)benzene | NO₂⁻ (from nitrating agent) | This compound |

| Nitro Displacement (SₙAr) | 1,3-Dinitrobenzene derivative | F⁻ | Fluorinated nitrobenzene (B124822) derivative beilstein-journals.org |

| Nucleophilic attack on substituted ring | 3-Fluoro-5-nitro-SF₅-benzene beilstein-journals.orgnih.gov | Methoxide (CH₃O⁻) | 3-Methoxy-5-nitro-SF₅-benzene |

Oxidation Reactions and Their Products

The oxidation of this compound can potentially occur at several sites: the benzylic carbon, the aromatic ring, or the nitro group. However, the molecule's structure imparts significant resistance to oxidation.

Benzylic Position : The oxidation of benzylic C-H bonds to form ketones or carboxylic acids is a common transformation for alkylbenzenes. However, the strong electron-withdrawing effect of the adjacent -CF₃ group deactivates the benzylic C-H bonds towards many common oxidative processes. This makes oxidation at this position significantly more difficult compared to non-fluorinated analogues like ethylbenzene.

Aromatic Ring : The aromatic ring is strongly deactivated by both the nitro and trifluoroethyl substituents. These groups withdraw electron density, making the ring less susceptible to attack by electrophilic oxidizing agents, which is a common mechanism for aromatic ring degradation. Therefore, the ring is expected to be stable under many oxidizing conditions.

Nitro Group : The nitro group is already in a high oxidation state and is generally resistant to further oxidation. However, complex oxidation-reduction reactions involving nitro groups have been observed in superacidic media like trifluoromethanesulfonic acid. rsc.orgrsc.org For example, studies on related nitroaromatic compounds in this medium show that the protonated nitro group can participate in hydride transfer and subsequent rearrangement and oxidation reactions. rsc.org Such reactions require extreme conditions and lead to complex product mixtures, such as amino-sulfonated derivatives after rearrangement. rsc.org

Research Applications in Complex Molecule Synthesis

Utilization as a Building Block in Organic Synthesis

In organic synthesis, the strategic placement of functional groups is crucial for constructing target molecules. 1-Nitro-3-(2,2,2-trifluoroethyl)benzene serves as a foundational component, primarily due to the predictable reactivity conferred by its substituents. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.com This means that any further electrophilic substitution on the ring will preferentially occur at the positions meta to the nitro group (positions 5). libretexts.org

However, the trifluoroethyl group, also being electron-withdrawing, further deactivates the ring, making traditional EAS reactions like Friedel-Crafts alkylation and acylation challenging. chemistrysteps.com The primary utility of the nitro group in this context is its capacity for transformation into other functional groups. libretexts.org This versatility allows chemists to introduce a wide array of functionalities after using the nitro group to direct other substituents or to simply act as a masked amino group. The strategic sequence of reactions is paramount when designing a multi-step synthesis using such a substituted benzene (B151609). libretexts.orgyoutube.com

The presence of the trifluoroethyl group is also significant. Fluorinated motifs are of high interest, particularly in medicinal chemistry, as the inclusion of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, this compound provides a pre-functionalized aromatic ring that can be incorporated into larger molecules, saving synthetic steps that would otherwise be required to introduce the trifluoroethyl moiety.

Precursor for Aromatic Amine Derivatives and Heterocycles

One of the most common and powerful transformations of aromatic nitro compounds is their reduction to the corresponding anilines. chemistrysteps.com This reaction is a cornerstone of synthetic chemistry, providing access to a vast range of aromatic amine derivatives. This compound can be readily reduced to 3-(2,2,2-trifluoroethyl)aniline (B1524571) using various established methods.

Common Reduction Methods for Nitroarenes:

| Reagent/Catalyst | Conditions | Typical Yield |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | High |

| Sn, HCl | Reflux | Good to High |

| Fe, HCl or NH₄Cl | Aqueous Ethanol, Reflux | High |

| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., water/DCM) | Moderate to High |

This table presents generalized conditions for the reduction of nitroarenes to anilines. Specific conditions may vary. researchgate.netyoutube.com

The resulting amine, 3-(2,2,2-trifluoroethyl)aniline, is a significantly more versatile intermediate than its nitro precursor. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, completely altering the reactivity of the aromatic ring. wikipedia.org Furthermore, this aniline (B41778) derivative is a key precursor for the synthesis of various heterocyclic compounds. rsc.org The amino group can act as a nucleophile in cyclization reactions to form fused ring systems. For example, it can be reacted with α,β-unsaturated ketones to form quinolines, or with 1,2-dicarbonyl compounds to form quinoxalines, providing a direct route to complex heterocyclic frameworks containing the trifluoroethylphenyl moiety. researchgate.netrsc.org

Strategies for Introducing Fluorine and Nitro Functionalities into Target Chemical Structures

This compound serves as a synthon that allows for the direct incorporation of a trifluoroethyl- and nitro-substituted phenyl ring into a target molecule. Rather than building up the substituted ring piece by piece, a chemist can use this compound to attach the entire pre-functionalized moiety.

One strategy involves nucleophilic aromatic substitution (SNAr). Although the ring is deactivated towards electrophilic attack, the strong electron-withdrawing properties of the nitro group make the ring susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. By introducing an additional activating group or a leaving group at an appropriate position, this compound could be used in SNAr reactions to connect the ring to other molecular fragments via heteroatom or carbon nucleophiles.

Another powerful strategy involves the transformation of the nitro group into a diazonium salt. The reduction of the nitro group to an amine, followed by treatment with nitrous acid (HONO), yields a highly reactive diazonium salt. wikipedia.org This intermediate can then undergo a wide variety of transformations, known as Sandmeyer and related reactions, to introduce a range of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups. This two-step sequence (reduction then diazotization) dramatically expands the synthetic utility of the original building block, allowing the trifluoroethyl-substituted ring to be coupled with other molecules in numerous ways.

Role in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology, molecular scaffolds provide the core structure upon which functional groups are appended to create probes, inhibitors, or other biologically active molecules. The unique combination of the nitro and trifluoroethyl groups makes this compound an attractive starting material for such scaffolds.

The trifluoroethyl group, and fluorinated groups in general, are highly sought after in medicinal chemistry and chemical biology. researchgate.net They can enhance metabolic stability by blocking sites of oxidation and can modulate the acidity or basicity of nearby functional groups. Furthermore, the lipophilicity of the trifluoroethyl group can improve a molecule's ability to cross cell membranes. The incorporation of this moiety can lead to scaffolds with improved pharmacokinetic and pharmacodynamic properties.

The nitro group also plays a crucial role. It can act as a hydrogen bond acceptor, influencing molecular recognition and binding events. More importantly, it serves as a synthetic handle for diversification. As discussed, it can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to attach a variety of side chains or link the scaffold to other molecules. This chemical versatility is essential for generating libraries of compounds for screening purposes. For instance, trifluoromethyl and nitro-substituted aromatic rings have been incorporated into complex molecular architectures, such as biaxially chiral triazoles, through click chemistry, highlighting the utility of such building blocks in constructing sophisticated scaffolds for research. acs.org

Environmental Chemical Dynamics and Degradation Pathways

Environmental Fate Modeling and Prediction (e.g., using models like PFAM for related compounds)

Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment. researchgate.net These models integrate a compound's physicochemical properties with environmental parameters to estimate its movement and transformation. For nitroaromatic compounds like nitrobenzene (B124822), models such as the EXAMS (Exposure Analysis Modeling System) computer model have been used to predict volatilization half-lives and sediment sorption. nih.gov

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of nitroaromatic compounds is often challenging due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov The recalcitrance of these compounds can be further compounded by their toxicity to microorganisms. nih.gov However, various microbial systems have evolved to utilize nitroaromatics as sources of carbon, nitrogen, and energy.

Nitrobenzene, a related compound, is known to undergo biodegradation under both aerobic and anaerobic conditions. nih.govwho.int

Aerobic Degradation: In the presence of oxygen, the aerobic biodegradation of nitrobenzene can proceed through oxidative pathways. One common initial step is the oxidation of the aromatic ring to form nitrophenols. nih.gov Further degradation can lead to ring cleavage and eventual mineralization to carbon dioxide and water. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the primary transformation pathway for nitrobenzene is the reduction of the nitro group to form aniline (B41778). nih.govnih.gov This process is often faster than aerobic degradation. who.int While aniline is less toxic than nitrobenzene, it can persist in anaerobic environments. nih.gov The complete degradation of the resulting aromatic amines typically requires subsequent aerobic conditions. nih.gov

For 1-Nitro-3-(2,2,2-trifluoroethyl)benzene, it is plausible that similar pathways would be followed. However, the presence of the trifluoroethyl group could sterically hinder enzymatic attack and alter the electronic properties of the aromatic ring, potentially affecting degradation rates and pathways.

| Condition | Primary Initial Transformation of Nitrobenzene | Key Intermediate |

|---|---|---|

| Aerobic | Oxidation | Nitrophenol |

| Anaerobic | Reduction | Aniline |

A variety of microorganisms have been identified that can transform nitroaromatic compounds. The initial steps in microbial transformation can involve either reduction of the nitro group or oxidation of the aromatic ring. nih.gov

The reduction of the nitro group proceeds stepwise to form nitrosobenzene, phenylhydroxylamine, and finally aniline. researchgate.net This pathway is common under anaerobic conditions.

Alternatively, oxidative pathways can be initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols. nih.gov These catechols are then subject to ring cleavage and further metabolism.

Specific microbial genera known to be involved in the degradation of nitroaromatic compounds include Pseudomonas, Burkholderia, and Comamonas. nih.gov While these organisms have not been specifically tested against this compound, they represent a starting point for identifying potential degraders.

Photodegradation Processes and Photochemical Stability

Nitroaromatic compounds can undergo photodegradation in the environment. Nitrobenzene, for example, is subject to direct photolysis in water, with a reported half-life ranging from 2.5 to 6 days. who.int This process involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions.

The photochemical stability of this compound has not been extensively studied. The presence of the trifluoroethyl group may influence its absorption spectrum and quantum yield, thereby affecting its photodegradation rate. Additionally, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, could also contribute to its degradation in sunlit surface waters and the atmosphere. nih.gov

Furthermore, advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2), have been shown to be effective in degrading nitrobenzene and could potentially be applied for the remediation of water contaminated with this compound. researchgate.net

Mobility and Distribution in Environmental Compartments

The mobility and distribution of a chemical in the environment are largely determined by its water solubility, vapor pressure, and its tendency to sorb to soil and sediment. For nitrobenzene, it is expected to have moderate to high mobility in soil. nih.gov Its sorption to soil is influenced by the organic carbon content, with higher organic carbon leading to greater sorption. nih.gov

The trifluoroethyl group in this compound is expected to decrease its water solubility and increase its octanol-water partition coefficient (Kow) compared to nitrobenzene. This would suggest a greater tendency to sorb to organic matter in soil and sediment, potentially reducing its mobility.

Chemicals with high mobility in soil and persistence have a greater potential to leach into groundwater. Given the moderate to high mobility of nitrobenzene, it has the potential to contaminate groundwater. nih.govwho.intresearchgate.net Indeed, nitrobenzene has been detected in groundwater at contaminated sites. researchgate.netnih.gov

For this compound, the increased sorption potential due to the trifluoroethyl group might reduce its leaching potential compared to nitrobenzene. However, if the compound is persistent in the subsurface environment, it could still pose a long-term threat to groundwater quality. A thorough assessment of its leaching potential would require specific data on its sorption characteristics and degradation rates in different soil types.

Volatilization and Atmospheric Transport

For comparison, the established properties of nitrobenzene can be considered. Nitrobenzene has a measured vapor pressure of 0.245 torr at 25°C and a Henry's Law constant of 2.4 x 10⁻⁵ atm-m³/mol, suggesting it can volatilize from water and moist soils. cdc.gov The introduction of a trifluoroethyl group is expected to alter these properties. Given the general trends observed for similar substitutions, it is plausible that this compound exhibits a moderate potential for volatilization.

Once in the atmosphere, the transport of this compound is governed by wind patterns and its persistence in the gas phase. The primary degradation pathway for many organic compounds in the atmosphere is reaction with photochemically produced hydroxyl (•OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime and potential for long-range transport of the compound. For nitroaromatic compounds in general, atmospheric photochemical decomposition is an important removal route. nih.gov

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mm Hg) | Henry's Law Constant (atm-m³/mol) | Atmospheric OH Reaction Rate (cm³/molecule-sec) | Atmospheric Half-life |

| This compound | 217.14 | 210-215 (Extrapolated) | Estimated to be low to moderate | Estimated to be in the range of 10⁻⁵ to 10⁻⁶ | Estimated | Days to weeks |

| Nitrobenzene | 123.11 | 210.9 | 0.245 @ 25°C | 2.4 x 10⁻⁵ | 1.2 x 10⁻¹³ | ~1.3 years |

| (2,2,2-Trifluoroethyl)benzene (B1296317) | 160.14 | 139-140 | 8.5 @ 25°C | 1.2 x 10⁻² | 1.1 x 10⁻¹² | ~1.5 days |

Note: Values for this compound are estimated based on its structure and data from analogous compounds due to the lack of experimental data. The atmospheric half-life is an approximation based on typical hydroxyl radical concentrations.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment is expected to proceed through various transformation pathways, leading to the formation of a range of byproducts. The nature of these transformation products depends on the environmental compartment (soil, water, or air) and the specific degradation mechanism involved (e.g., microbial degradation, photolysis).

In soil and water, under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govnih.gov This process can lead to the formation of corresponding nitroso, hydroxylamino, and amino derivatives. For this compound, this would result in the formation of 1-Nitroso-3-(2,2,2-trifluoroethyl)benzene, 1-Hydroxylamino-3-(2,2,2-trifluoroethyl)benzene, and ultimately 3-(2,2,2-Trifluoroethyl)aniline (B1524571). The trifluoromethyl group is generally resistant to degradation under these conditions. researchgate.net

Under aerobic conditions, microbial degradation of the aromatic ring can occur, although the presence of the electron-withdrawing nitro and trifluoroethyl groups makes the ring more resistant to oxidative attack. nih.gov

In the atmosphere, the reaction with hydroxyl radicals is expected to be the dominant degradation pathway. This can lead to the formation of nitrophenols through the addition of a hydroxyl group to the aromatic ring, or potentially the oxidation of the ethyl side chain.

Table 2: Plausible Environmental Transformation Products of this compound

| Parent Compound | Transformation Product | Formation Pathway | Environmental Compartment |

| This compound | 1-Nitroso-3-(2,2,2-trifluoroethyl)benzene | Reduction of the nitro group | Soil, Water (anaerobic) |

| This compound | 1-Hydroxylamino-3-(2,2,2-trifluoroethyl)benzene | Reduction of the nitroso group | Soil, Water (anaerobic) |

| This compound | 3-(2,2,2-Trifluoroethyl)aniline | Reduction of the hydroxylamino group | Soil, Water (anaerobic) |

| This compound | Hydroxylated derivatives (e.g., nitrophenols) | Reaction with hydroxyl radicals | Atmosphere |

Note: The listed transformation products are hypothesized based on the known degradation pathways of similar chemical structures. Further experimental studies are required for confirmation.

Current Research Challenges and Future Perspectives

Development of More Sustainable and Greener Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves electrophilic nitration using hazardous and corrosive mixed acid systems (sulfuric and nitric acid), which generate significant acidic waste. nih.govresearchgate.net There is a pressing need for more effective and environmentally benign methods for these reactions. nih.gov

Future methodologies are focused on several key areas: